![molecular formula C16H24N2O2 B13881474 (4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is an organic compound with a complex structure that includes a piperazine ring substituted with a butyl group and a phenyl ring substituted with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves the reaction of 4-(hydroxymethyl)benzoyl chloride with 4-butylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor where the reaction takes place under controlled conditions. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl]-4-butylpiperazine.
Reduction: (4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Butylpiperazin-1-yl)-[4-(methyl)phenyl]methanone: Similar structure but with a methyl group instead of a hydroxymethyl group.
(4-Butylpiperazin-1-yl)-[4-(ethoxymethyl)phenyl]methanone: Similar structure but with an ethoxymethyl group instead of a hydroxymethyl group.
Uniqueness
(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of the piperazine ring and the phenyl ring with the hydroxymethyl group offers unique binding properties in biological systems.
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
(4-butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-8-17-9-11-18(12-10-17)16(20)15-6-4-14(13-19)5-7-15/h4-7,19H,2-3,8-13H2,1H3 |
InChI-Schlüssel |
RJNJMKMWZFTURF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
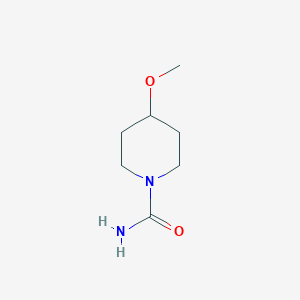
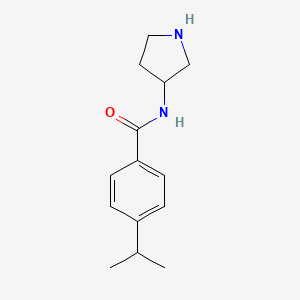
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
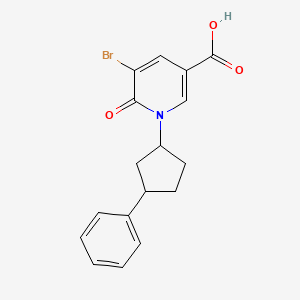
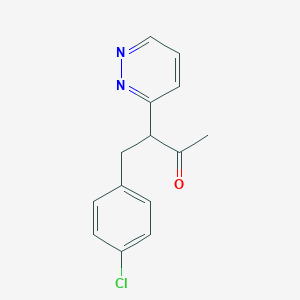
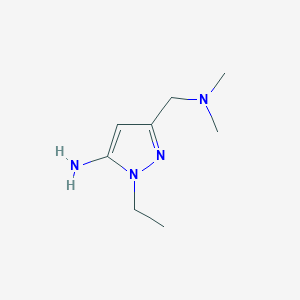
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
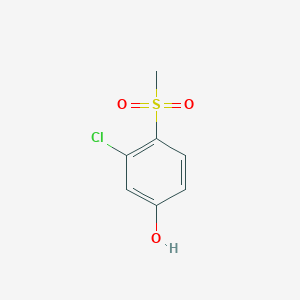
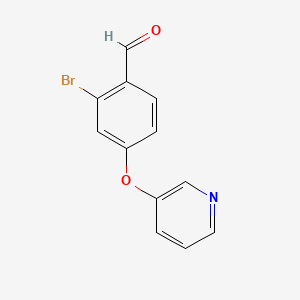
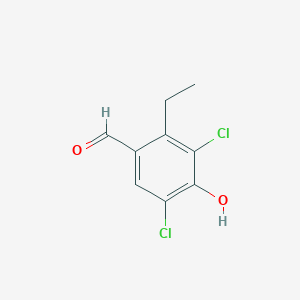
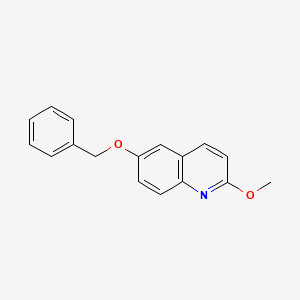

![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
